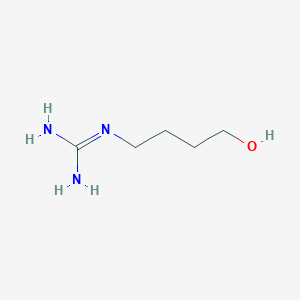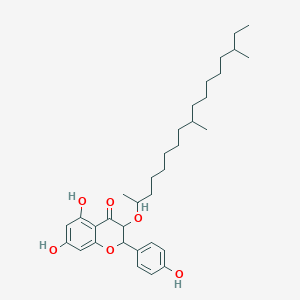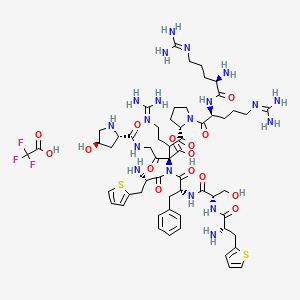
Aaphg-tfa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aaphg-tfa is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Aaphg-tfa is a peptide that is synthesized using a specific method and has been found to have several biochemical and physiological effects.
作用机制
Aaphg-tfa functions by binding to specific proteins and disrupting their function. The exact mechanism of action is not well understood, but it is believed that Aaphg-tfa binds to specific regions of proteins, causing conformational changes that lead to the disruption of protein-protein interactions or inhibition of protein activity.
Biochemical and Physiological Effects:
Aaphg-tfa has been found to have several biochemical and physiological effects. In vitro studies have shown that Aaphg-tfa can inhibit the activity of specific enzymes and disrupt protein-protein interactions. In vivo studies have shown that Aaphg-tfa can reduce inflammation and improve insulin sensitivity.
实验室实验的优点和局限性
One of the primary advantages of using Aaphg-tfa in lab experiments is its specificity. Aaphg-tfa can be designed to target specific proteins, allowing researchers to study the effects of disrupting specific protein-protein interactions or inhibiting specific protein activity. Additionally, Aaphg-tfa is relatively easy to synthesize using SPPS.
One of the limitations of using Aaphg-tfa in lab experiments is its potential toxicity. Aaphg-tfa has been found to be toxic at high concentrations, and care must be taken when working with the compound. Additionally, Aaphg-tfa may not be effective in vivo, as its mechanism of action may be disrupted by other factors in the body.
未来方向
There are several potential future directions for the study of Aaphg-tfa. One direction is the development of more specific and potent Aaphg-tfa analogs. Another direction is the study of the in vivo effects of Aaphg-tfa, including its potential as a therapeutic agent for various diseases. Additionally, Aaphg-tfa could be used as a tool to study protein-protein interactions in complex systems, such as the human body.
Conclusion:
In conclusion, Aaphg-tfa is a peptide that has significant potential in scientific research. Its specificity and ability to disrupt protein-protein interactions make it a valuable tool for studying the function of specific proteins. However, its potential toxicity and limitations in vivo must be considered when working with the compound. With further research, Aaphg-tfa could have significant applications in the development of new therapies for various diseases.
合成方法
Aaphg-tfa is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides in the laboratory. The method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a resin. The amino acids are protected with specific chemical groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the protection groups are removed, and the peptide is cleaved from the resin.
科学研究应用
Aaphg-tfa has several potential applications in scientific research. One of the primary applications is in the study of protein-protein interactions. Aaphg-tfa can be used as a tool to disrupt specific protein-protein interactions and study the resulting effects. Additionally, Aaphg-tfa can be used to study the function of specific proteins by inhibiting their activity.
属性
IUPAC Name |
(2R)-3-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2.C2HF3O2/c57-35(13-4-17-66-53(60)61)45(80)71-38(14-5-18-67-54(62)63)50(85)74-20-6-15-42(74)44(79)34(16-19-68-55(64)65)56(52(87)88,43(78)28-70-47(82)39-24-31(77)27-69-39)75(49(84)37(59)26-33-12-8-22-90-33)51(86)40(23-30-9-2-1-3-10-30)72-48(83)41(29-76)73-46(81)36(58)25-32-11-7-21-89-32;3-2(4,5)1(6)7/h1-3,7-12,21-22,31,34-42,69,76-77H,4-6,13-20,23-29,57-59H2,(H,70,82)(H,71,80)(H,72,83)(H,73,81)(H,87,88)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68);(H,6,7)/t31-,34?,35-,36+,37+,38+,39+,40-,41+,42+,56-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVVQNCLFABNRW-USEXEYBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84F3N19O15S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103412-42-6 (Parent) |
Source


|
| Record name | B 3824 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111317-75-0 |
Source


|
| Record name | B 3824 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

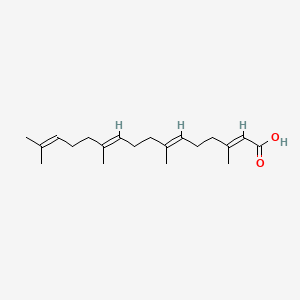
![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1231301.png)
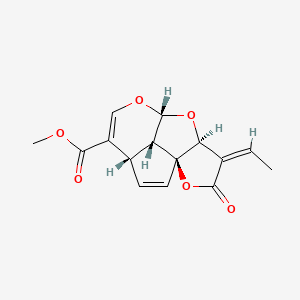
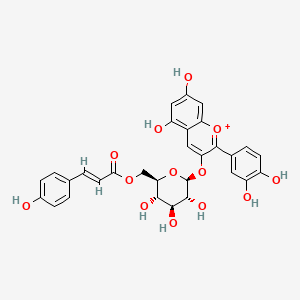

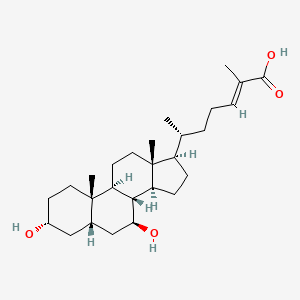

![[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid](/img/structure/B1231313.png)
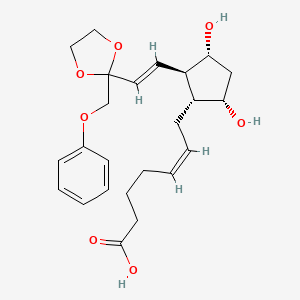
![(R)-3-[(R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-4-phenylbutyric acid](/img/structure/B1231315.png)
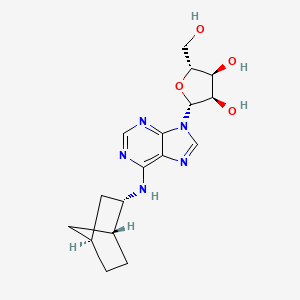
![4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1231317.png)
